![molecular formula C10H13NO B13573375 [1-(Pyridin-4-yl)cyclobutyl]methanol](/img/structure/B13573375.png)
[1-(Pyridin-4-yl)cyclobutyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Pyridin-4-yl)cyclobutyl]methanol: is an organic compound with the molecular formula C10H13NO It is a derivative of cyclobutanemethanol, where the cyclobutyl ring is substituted with a pyridin-4-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyridin-4-yl)cyclobutyl]methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of 4-pyridinecarboxaldehyde with cyclobutanone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(Pyridin-4-yl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(Pyridin-4-yl)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions of pyridine-containing molecules with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, making it a valuable compound for drug discovery.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [1-(Pyridin-4-yl)cyclobutyl]methanol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the cyclobutyl group provides steric hindrance that can influence binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
[1-(Pyridin-3-yl)cyclobutyl]methanol: Similar structure but with the pyridine ring substituted at the 3-position.
[1-(Pyridin-2-yl)cyclobutyl]methanol: Pyridine ring substituted at the 2-position.
[1-(Pyridin-4-yl)cyclopropyl]methanol: Cyclopropyl ring instead of cyclobutyl.
Uniqueness: [1-(Pyridin-4-yl)cyclobutyl]methanol is unique due to the specific positioning of the pyridine ring and the cyclobutyl group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
(1-pyridin-4-ylcyclobutyl)methanol |
InChI |
InChI=1S/C10H13NO/c12-8-10(4-1-5-10)9-2-6-11-7-3-9/h2-3,6-7,12H,1,4-5,8H2 |
Clave InChI |
CKKCIJMCQHWQMG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CO)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



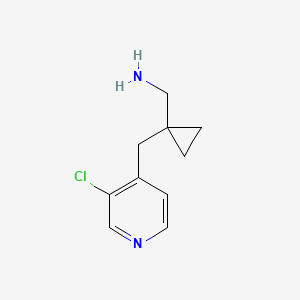

![Dimethyl[(1,3-oxazol-4-yl)methyl]aminehydrochloride](/img/structure/B13573312.png)
![Tert-butyl1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13573319.png)
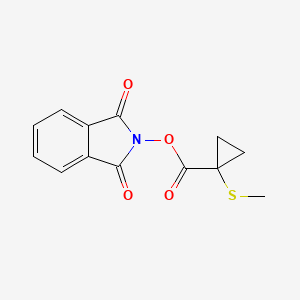
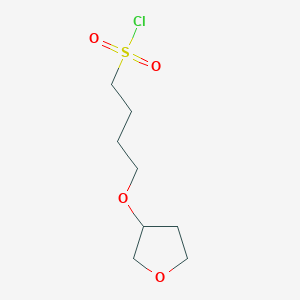

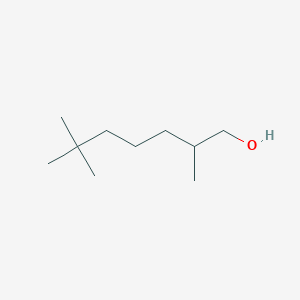
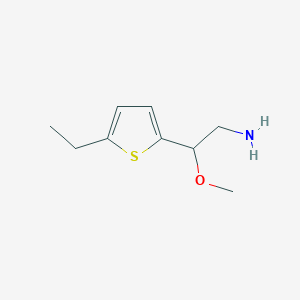
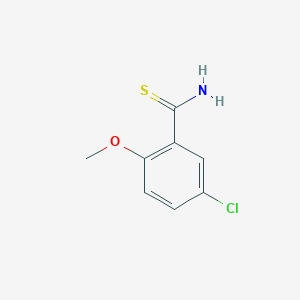
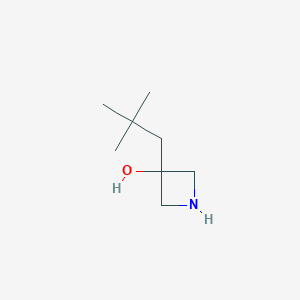
![2-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetonitrile](/img/structure/B13573361.png)

